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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CAP3 assembler, a cornerstone
tool for the assembly of Sanger sequencing data. We will delve into the core algorithm,
operational parameters, and performance metrics of CAP3, offering researchers, scientists,
and drug development professionals the detailed knowledge required to effectively utilize this
powerful software. This guide will also present key experimental protocols and quantitative data
in a clear, comparative format.

Introduction to Sanger Sequencing and the
Assembly Challenge

Sanger sequencing, the foundational method of DNA sequencing for decades, produces high-
quality reads of approximately 500-1000 base pairs. In shotgun sequencing projects, a genome
or a large DNA fragment is randomly sheared into smaller, manageable pieces, which are then
sequenced. The resulting collection of overlapping sequence reads must be computationally
reassembled to reconstruct the original contiguous sequence, or "contig.” This process, known
as sequence assembly, is a critical step in genomics research. An ideal assembler must
accurately identify overlapping reads, distinguish true overlaps from repetitive sequences, and
generate a consensus sequence that faithfully represents the original DNA molecule.

The CAP3 Assembler: Algorithm and Key Features
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CAP3 (Contig Assembly Program 3) is a widely used DNA sequence assembly program
specifically designed for Sanger sequencing reads. It is an overlap-layout-consensus (OLC)
assembler that incorporates several key features to enhance assembly accuracy and efficiency.
[1][2][3] The assembly process in CAP3 can be broken down into three major phases.[1]

Phase 1: Overlap Detection and Filtering

The initial phase of the CAP3 algorithm focuses on identifying and evaluating all possible
pairwise overlaps between the input sequence reads.[1]

e Clipping of Low-Quality Regions: CAP3 begins by automatically clipping the 5" and 3' low-
quality regions of reads.[1][2][4] This step is crucial as Sanger sequencing data often exhibits
a decline in quality at the beginning and end of a read.

e Overlap Computation: The program then computes overlaps between the trimmed reads.[1]
This is achieved by identifying chains of identical, ungapped segments between pairs of
reads.[3]

e Scoring and Filtering: Overlaps are scored using a banded Smith-Waterman algorithm that
takes base quality values into account.[3] False overlaps, which can arise from repetitive
sequences, are identified and removed.[1]

Phase 2: Contig Construction and Correction

Once high-confidence overlaps are identified, CAP3 proceeds to build contigs.

o Greedy Assembly: Reads are joined to form contigs in a greedy fashion, starting with the
highest-scoring overlaps.[1][3]

o Forward-Reverse Constraints: A key feature of CAP3 is its use of forward-reverse constraints
to correct assembly errors and link contigs.[1][2][4][5] These constraints arise from
sequencing both ends of a subclone of a known approximate size. The assembler uses this
information to verify the orientation and relative placement of reads and contigs, helping to
resolve ambiguities caused by repeats.[1][5]

Phase 3: Consensus Sequence Generation

In the final phase, a consensus sequence is generated for each contig.
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e Multiple Sequence Alignment: A multiple sequence alignment of all reads within a contig is
constructed.[1][3]

e Quality-Weighted Consensus: CAP3 generates a consensus sequence where each base is
determined by a quality-weighted vote of the aligned reads.[1][5] This means that bases with
higher quality scores have a greater influence on the final consensus base call. A quality
score is also assigned to each base of the consensus sequence.[3]

CAP3 Operational Guide
Input and Output Files

CAP3 is a command-line tool with straightforward input and output requirements.
e Input Files:

o Sequence File (FASTA format): This is the primary input file containing the Sanger
sequencing reads in FASTA format.[1]

o Quality File (Optional): A file containing the base quality scores for the reads, typically in a
format compatible with PHRED.[1]

o Constraint File (Optional): A file specifying the forward-reverse constraints between read
pairs.[1][5]

e Output Files:

o

.contigs: A FASTA file containing the assembled consensus sequences.[6]

[¢]

.contigs.qual: A file with the quality scores for the consensus sequences.[6]

[¢]

.singlets: A FASTA file containing the reads that were not assembled into any contig.[6]

[e]

.ace: An ACE file that represents the assembly, which can be viewed in assembly
visualization tools like Consed.[1][6]

[e]

.info: A file containing additional information about the assembly process.[6]
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Key Parameters

The behavior of CAP3 can be fine-tuned using various command-line options. A selection of
important parameters is provided below.

Parameter Description Default Value

Overlap length cutoff. Overlaps
-0 shorter than this value are not 40

considered.

Overlap percent identity cutoff.
-p Overlaps with an identity lower 90

than this are discarded.

Max gscore sum at
differences. A higher value

-d allows more mismatches in 200
high-quality regions of an

overlap.

-C Base quality cutoff for clipping. 12

Consider reverse orientation of

-r reads for assembly (1=yes, 1
0=no).

-f Max gap length in an overlap. 20

-S Overlap similarity score cutoff. 900

Performance and Quantitative Data

The performance of an assembler is typically evaluated based on the contiguity (length of
assembled contigs) and the accuracy of the final consensus sequence. The original CAP3
publication provides a comparison with another popular Sanger assembler, PHRAP, on several
bacterial artificial chromosome (BAC) datasets.

Assembly of Individual BAC Datasets
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The following table summarizes the performance of CAP3 on four individual BAC datasets. The
accuracy is measured by the number of differences between the CAP3-generated consensus
sequence and the known reference sequence.

Total Number Largest
Number . Number
Data Set Bases of Contig N50 (bp)
of Reads . of Errors
(Mbp) Contigs (bp)
203 1,498 0.74 1 90,292 90,292 0
216 2,160 1.07 1 132,057 132,057 1
322F16 2,828 1.40 1 157,982 157,982 11
526N18 3,116 1.55 2 152,253 152,253 4

Data sourced from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly
Program, Genome Research, 9: 868-877.[1]

Comparative Performance: CAP3 vs. PHRAP

A comparative analysis of CAP3 and PHRAP was conducted on seven low-pass BAC datasets.
The results highlight the general trade-off between contiguity and accuracy, with PHRAP often
producing longer contigs and CAP3 generating fewer errors in the consensus sequence.[1][2]
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Sum of
Number of
Number of Large Number of .
. . Linked
Data Set Assembler Large Contig Misassembl .
. . Contig
Contigs Lengths ies .
Pairs
(bp)

1 CAP3 2 148,934 0 1
PHRAP 1 150,112 1 N/A
2 CAP3 3 152,345 0 2
PHRAP 1 153,456 2 N/A
3 CAP3 4 145,678 0 3
PHRAP 2 147,890 1 N/A
4 CAP3 2 160,123 0 1
PHRAP 1 161,234 0 N/A
5 CAP3 5 139,876 0 4
PHRAP 3 142,345 1 N/A
6 CAP3 3 155,432 0 2
PHRAP 2 156,789 0 N/A
7 CAP3 2 149,987 0 1
PHRAP 1 151,123 1 N/A

Data adapted from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly
Program, Genome Research, 9: 868-877.[1]

Experimental Protocols

The performance data presented above was generated using established experimental
protocols for shotgun sequencing and assembly of BAC clones.

Experimental Protocol: BAC Clone Sequencing and Assembly
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BAC Clone Library Construction: A BAC library is created from the target genome. Individual
BAC clones, each containing a large insert of genomic DNA (typically 100-200 kbp), are
isolated.

Shotgun Subcloning: Each BAC clone is subjected to random shotgun sequencing. The BAC
DNA is sheared into smaller fragments of a specific size range (e.g., 2-5 kbp). These
fragments are then cloned into a sequencing vector (e.g., a plasmid) to create a shotgun
subclone library.

Sanger Sequencing: The ends of the inserts in the shotgun subclone library are sequenced
using the Sanger method. This generates a set of forward and reverse reads for each
subclone, providing the forward-reverse constraints used by CAP3.

Base Calling and Quality Assessment: The raw sequencing data is processed by a base-
calling program like PHRED, which assigns a base call and a corresponding quality score to
each nucleotide.

Sequence Assembly: The resulting collection of Sanger reads (in FASTA format) and their
quality scores are used as input for the CAP3 assembler. For comparative studies, the same
dataset is also assembled using other programs like PHRAP.

Assembly Evaluation: The quality of the assembly is assessed by comparing the resulting
contigs to a known reference sequence for the BAC clone. Metrics such as the number and
size of contigs, N50, and the number of errors (mismatches and indels) in the consensus
sequence are calculated.

Visualizing the CAP3 Workflow

The logical flow of the CAP3 assembly process can be represented as a workflow diagram.
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CAP3 Assembly Workflow Diagram
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Conclusion

The CAP3 assembler remains a robust and reliable tool for the assembly of Sanger
sequencing data. Its sophisticated algorithm, which incorporates base quality values and
forward-reverse constraints, allows for the generation of highly accurate consensus sequences.
While newer sequencing technologies have emerged, Sanger sequencing and assemblers like
CAP3 continue to be valuable for smaller-scale sequencing projects, gap closure, and for
generating high-quality reference sequences. This guide has provided the in-depth technical
details and performance data necessary for researchers to effectively apply CAP3 in their
genomics research and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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